molecular formula C12H22N2O3 B15381355 tert-butyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate

tert-butyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate

Cat. No.: B15381355
M. Wt: 242.31 g/mol
InChI Key: XGRXZXHLKASQDX-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-butyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate, a compound with the molecular formula C12H22N2O3 and CAS number 2231674-92-1, is a bicyclic carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a bicyclic structure containing nitrogen and oxygen heteroatoms. Its structural formula can be represented as:

SMILES CC C C OC O NC1C2CNCC1COC2\text{SMILES CC C C OC O NC1C2CNCC1COC2}

This structure is significant for its interaction with biological targets, particularly in enzyme inhibition.

Research indicates that compounds similar to this compound exhibit inhibitory effects on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine.

Inhibition Studies

A study conducted on various carbamate derivatives demonstrated that those with similar structures to this compound exhibited IC50 values ranging from 1.60 µM to 311.0 µM for AChE inhibition, suggesting moderate potency in disrupting cholinergic signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameIC50 (µM) AChEIC50 (µM) BChESelectivityReference
This compoundTBDTBDTBD
5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide38.98311.0AChE selective
2-(phenylcarbamoyl)phenyl diphenylcarbamate1.60TBDBChE selective

Case Studies

Recent studies have explored the pharmacological applications of similar compounds in treating neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are crucial for symptom management.

Study Example: Neuroprotective Effects

One notable study investigated the neuroprotective effects of a series of carbamate derivatives, including those structurally related to this compound, on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could reduce cell death and improve cell viability through antioxidant mechanisms .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-10-8-4-13-5-9(10)7-16-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)

InChI Key

XGRXZXHLKASQDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CNCC1COC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.